(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known by its IUPAC name (R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is a bicyclic compound that contains a nitrogen atom within its ring structure. This compound is classified as an azabicyclic amino acid derivative and has the chemical formula with a molecular weight of 155.20 g/mol. It is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis, particularly in the development of biologically active compounds and ligands.
The compound can be sourced from various chemical suppliers, including AChemBlock, which lists it with a purity of 97% and a CAS number of 146144-65-2 . Its structural representation can be expressed in SMILES notation as [H][C@@]1(C(=O)O)NC2CCC1CC2, indicating the stereochemistry at the nitrogen atom.
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structure containing nitrogen. This classification places it within a broader category of compounds that are often utilized in pharmaceutical applications due to their unique structural properties that can mimic natural amino acids or neurotransmitters.
The synthesis of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves several key methods:
One notable synthetic route involves starting from commercially available precursors and utilizing catalytic hydrogenation followed by selective hydrolysis to achieve the final product with high enantiomeric purity . The use of protecting groups during synthesis is common to prevent unwanted reactions at sensitive sites.
The molecular structure of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid features a rigid bicyclic framework with one nitrogen atom incorporated into the ring system. The stereochemistry at the nitrogen atom (designated as (3R)) plays a crucial role in determining its biological activity.
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both nitrogen and carboxylic acid functionalities, allowing for diverse synthetic pathways that can lead to various derivatives suitable for pharmacological applications .
The mechanism of action for (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid primarily revolves around its interactions within biological systems:
Research indicates that compounds with similar structures have been shown to exhibit significant biological activity, such as acting as enzyme inhibitors or receptor agonists/antagonists, suggesting potential therapeutic applications in neurology and pharmacology .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's physical and chemical properties, ensuring purity and structural integrity .
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid finds applications in several areas:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5